molecular formula C15H20O4 B2631951 Tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate CAS No. 1788877-97-3

Tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate

Cat. No.: B2631951
CAS No.: 1788877-97-3
M. Wt: 264.321
InChI Key: GRYYEDIHTPZOON-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate is a synthetic intermediate widely utilized in the preparation of thyroid hormone analogs (e.g., sobetirome) and prodrugs targeting enhanced blood-brain barrier (BBB) permeability . Its structure features a tert-butyl ester group, a phenoxy backbone substituted with 3,5-dimethyl and 4-formyl groups, and an acetoxy linker (Fig. 1). This compound is synthesized via nucleophilic substitution between 4-hydroxy-2,6-dimethylphenol and tert-butyl bromoacetate in the presence of Cs₂CO₃ and dimethylformamide (DMF), achieving yields >80% . Its synthetic versatility allows further derivatization, such as bromination or ethynylation, to generate intermediates for drug discovery .

Properties

IUPAC Name

tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10-6-12(7-11(2)13(10)8-16)18-9-14(17)19-15(3,4)5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYYEDIHTPZOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate typically involves the esterification of 2-(4-formyl-3,5-dimethylphenoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(4-carboxy-3,5-dimethylphenoxy)acetic acid.

    Reduction: Tert-butyl 2-(4-hydroxymethyl-3,5-dimethylphenoxy)acetate.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of formyl and phenoxy groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block in material science.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate involves its interaction with molecular targets through its functional groups. The formyl group can participate in nucleophilic addition reactions, while the phenoxy moiety can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Derivative: Tert-Butyl 2-(4-(Bromomethyl)-3,5-Dimethylphenoxy)Acetate

  • Structural Differences : The 4-formyl group in the parent compound is replaced with a bromomethyl group .
  • Synthesis : Achieved via Appel reaction using triphenylphosphine (PPh₃) and tetrabromomethane (CBr₄), yielding 62% after purification .
  • Applications : Serves as a precursor for radiolabeled analogs (e.g., ³H-sobetirome) and antagonists (NH-3) .
  • Physical Properties :

    Property Parent Compound Brominated Derivative
    ¹H NMR (δ, CDCl₃) 1.50 (s, tert-butyl) 1.50 (s, tert-butyl)
    9.80 (s, formyl) 4.52 (s, CH₂Br)
    Melting Point (°C) 107–108 122–124
    HRMS [M+H]+ 265.1432 450.9771

Phenoxy Acetic Acid Derivatives

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D): Structural Contrast: Lacks the tert-butyl ester and formyl group; features chlorine substituents at positions 2 and 4 . Bioactivity: Acts as a herbicide, unlike the parent compound’s role in thyroid hormone modulation .
  • Picloram (4-Amino-3,5,6-Trichloropicolinic Acid): Key Difference: Pyridine core vs. benzene ring; chlorine substituents enhance herbicidal activity .

Free Acid Form: 2-(4-Formyl-3,5-Dimethylphenoxy)Acetic Acid

  • Structural Relationship : Hydrolysis of the tert-butyl ester yields the carboxylic acid (CID 54188671) .
  • Physicochemical Impact :
    • Reduced lipophilicity (logP decreases by ~2 units), affecting BBB penetration .
    • Increased aqueous solubility, making it less suitable for prodrug applications .

Biological Activity

Tert-butyl 2-(4-formyl-3,5-dimethylphenoxy)acetate is a compound of significant interest in biological and medicinal chemistry due to its unique functional groups, which may influence its biological activity. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound can be synthesized through the esterification of 2-(4-formyl-3,5-dimethylphenoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion to the ester. The chemical structure is characterized by a tert-butyl group linked to a phenoxy moiety containing a formyl group.

The biological activity of this compound is largely attributed to its functional groups:

  • Formyl Group : This group can participate in nucleophilic addition reactions, potentially interacting with biological macromolecules such as proteins and nucleic acids.
  • Phenoxy Moiety : The aromatic nature allows for π-π stacking interactions with other aromatic compounds, which may enhance its binding affinity to biological targets.

These interactions suggest that this compound may serve as a precursor for bioactive molecules or as an intermediate in the synthesis of more complex organic compounds with therapeutic potential.

Biological Activity and Therapeutic Applications

Research indicates that this compound can be utilized in various biological studies:

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : The ability of phenolic compounds to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of phenolic compounds have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

  • Antioxidant Study : A study examined the antioxidant capacity of various phenolic compounds. It was found that those with formyl groups showed enhanced radical scavenging activity compared to their non-formylated counterparts. This suggests that this compound may have potential as an antioxidant agent.
  • Anti-inflammatory Research : In vitro studies on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines. Given its structural similarities, this compound may exhibit similar effects, warranting further investigation .
  • Antimicrobial Activity : Research into phenolic compounds has revealed their effectiveness against various bacterial strains. Compounds structurally related to this compound were shown to inhibit bacterial growth, indicating potential for development as antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsBiological Activity
This compoundFormyl, PhenoxyAntioxidant, Anti-inflammatory
Tert-butyl 2-(4-hydroxy-3,5-dimethylphenoxy)acetateHydroxy, PhenoxyAntioxidant
Tert-butyl 2-(4-carboxy-3,5-dimethylphenoxy)acetateCarboxylic Acid, PhenoxyAntimicrobial

This table illustrates the diversity in biological activities among structurally related compounds. The presence of different functional groups significantly influences their respective activities.

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